Isotan B
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Overview
Description
Isotan B is a C-glycosyl compound.
Scientific Research Applications
1. Thermoelectric Energy Conversion
Isotan (Cu55Ni44Mn1) is recognized for its exceptional thermoelectric properties, evidenced by a power factor of up to 60 W cm-1 K-2 at elevated temperatures. Despite its widespread use in thermoelements for temperature measurement, its high thermal conductivity (~70 W cm-1 K-2) has limited further exploration as a thermoelectric material. Research has focused on enhancing its thermoelectric performance through the substitution of Cu and Ni with heavy elements like Sn and W, assessed through various methods such as arc-melting, scanning electron microscopy, and X-ray diffraction (Steinhoff et al., 2021).
2. Combustion Characteristics of Biofuels
Iso-pentanol, a next-generation biofuel, demonstrates significant potential as an alternative fuel in combustion engines. Studies involving shock tube ignition, rapid compression machines, and various reactors have been conducted to understand its combustion characteristics, including ignition delay times and flame speed data. These findings are pivotal for comprehending the combustion behavior of higher alcohols, contributing to the development of alternative fuels (Sarathy et al., 2013).
3. Biosensors for Biofuel Production
In the context of isobutanol, a promising biofuel, the establishment of a BmoR-based biosensor has been a significant advancement. This biosensor facilitates the screening of isobutanol overproducer strains, enhancing isobutanol production efficiency. Such innovations are vital in the field of biofuel research and production, providing a method to optimize strain selection for higher biofuel yields (Yu et al., 2019).
properties
Molecular Formula |
C14H15NO7 |
---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
1H-indol-3-yl (3S,4S,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylate |
InChI |
InChI=1S/C14H15NO7/c16-6-14(20)12(18)10(17)11(22-14)13(19)21-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-12,15-18,20H,6H2/t10-,11?,12+,14-/m1/s1 |
InChI Key |
KGXOHVOUKNLUNP-VFJKSUPXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)OC(=O)C3[C@H]([C@@H]([C@](O3)(CO)O)O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)OC(=O)C3C(C(C(O3)(CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC(=O)C3C(C(C(O3)(CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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